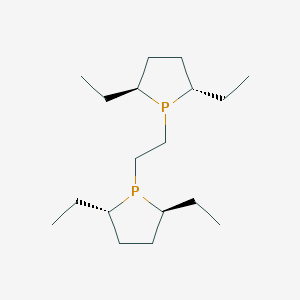

(S,S)-Et-BPE

Descripción

The exact mass of the compound (S,S)-Et-BPE is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S,S)-Et-BPE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S,S)-Et-BPE including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2S,5S)-1-[2-[(2S,5S)-2,5-diethylphospholan-1-yl]ethyl]-2,5-diethylphospholane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36P2/c1-5-15-9-10-16(6-2)19(15)13-14-20-17(7-3)11-12-18(20)8-4/h15-18H,5-14H2,1-4H3/t15-,16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOLRLVPABLMMKI-XSLAGTTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(P1CCP2C(CCC2CC)CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CC[C@@H](P1CCP2[C@H](CC[C@@H]2CC)CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00577045 | |

| Record name | (2S,5S,2'S,5'S)-1,1'-(Ethane-1,2-diyl)bis(2,5-diethylphospholane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00577045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136779-27-6 | |

| Record name | Et-bpe, (S,S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136779276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S,5S,2'S,5'S)-1,1'-(Ethane-1,2-diyl)bis(2,5-diethylphospholane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00577045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-1,2-Bis((2S,5S)-2,5-diethylphospholano)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ET-BPE, (S,S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OGD5P7X3R9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Monograph: (S,S)-Et-BPE Ligand Architecture & Catalytic Utility

Executive Summary

(S,S)-Et-BPE [(-)-1,2-Bis((2S,5S)-2,5-diethylphospholano)ethane] represents a benchmark in the class of electron-rich,

Part 1: Structural Anatomy & Stereochemical Logic

The Bisphospholane Core

The efficacy of (S,S)-Et-BPE stems from the rigid confinement of the phosphorus lone pairs within a five-membered phospholane ring. Unlike acyclic phosphines where rotation can dampen stereoselectivity, the cyclic nature of the phospholane locks the ethyl substituents into specific spatial orientations.

-

CAS Number: 136779-27-6[1]

-

Backbone: Ethylene bridge (

). This provides slightly more flexibility than the phenylene bridge of DuPhos, allowing the ligand to accommodate bulkier substrates by undergoing minor conformational adjustments during the catalytic cycle. -

Chirality: The ligand possesses four stereocenters (two on each ring at positions 2 and 5). In the (S,S)-isomer, all four centers are configured to force the ethyl groups into a "trans-trans" relationship relative to the ring plane, creating a highly defined chiral pocket.

The Symmetry Advantage

The molecule exhibits

Part 2: Mechanistic Paradigm (The Quadrant Model)

The stereodirecting power of (S,S)-Et-BPE is best explained via the Quadrant Model . When the ligand binds to a metal (typically Rhodium(I)), the four ethyl groups project into the space around the metal center.

Steric Gating

Imagine the metal center as the origin of a Cartesian coordinate system. The phospholane rings orient the ethyl groups such that they block the top-left and bottom-right quadrants (or vice-versa depending on the specific isomer). This forces the incoming prochiral olefin to align in the open quadrants to minimize steric clash.

Visualization: The Quadrant Model

The following diagram illustrates how the (S,S)-Et-BPE ligand creates a "chiral slot" for the substrate.

Caption: The ethyl groups of (S,S)-Et-BPE (black) block diagonal quadrants, forcing the substrate (blue) into the open green zones.

Part 3: Application & Performance Data

(S,S)-Et-BPE is the "Gold Standard" for hydrogenating enamides to generate chiral amines—a motif ubiquitous in pharmaceuticals (e.g., Levetiracetam, Pregabalin precursors).

Substrate Scope & Efficiency

The following table summarizes typical performance metrics for Rh-catalyzed hydrogenations using Et-BPE.

| Substrate Class | Product Type | Typical % ee | Turnover Freq (TOF) | Key Drug Application |

| Enamides ( | Chiral Amines | > 96% | > 5,000 | Levetiracetam (Keppra) |

| Enol Esters | Chiral Alcohols | 95-99% | 2,000 | General API synthesis |

| Itaconates | Succinates | > 97% | > 10,000 | Polymer precursors |

| > 95% | 1,000 | Carbapenem intermediates |

Why Et-BPE Fails (Common Pitfalls)

-

Steric Overload: If the substrate has massive substituents on the

-carbon of the olefin, the "flexible" ethylene bridge may not open enough, leading to stalled conversion. In these cases, switching to the more rigid DuPhos or a ferrocene-based ligand is advised. -

Oxidation: Like all alkyl phosphines, Et-BPE oxidizes rapidly in air to the phosphine oxide, which is catalytically dead.

Part 4: Experimental Protocol (Self-Validating)

Objective: Synthesis of a chiral amine via hydrogenation of an enamide using [Rh(COD)2]BF4 and (S,S)-Et-BPE.

Catalyst Preparation (In-Situ)

Note: While isolated catalysts are available, in-situ preparation is often more cost-effective and allows for freshness verification.

-

Inert Environment: All steps must occur in a Nitrogen-filled glovebox or using rigorous Schlenk technique.

-

Precursor Dissolution: Dissolve [Rh(COD)2]BF4 (0.01 mmol) in degassed Methanol (MeOH). The solution should be yellow/orange .

-

Ligand Addition: Add (S,S)-Et-BPE (0.011 mmol, 1.1 eq relative to Rh) to the solution.

-

Validation Check (Color Shift): Stir for 15 minutes. The solution typically shifts from yellow to a deep orange-red . If the solution turns pale or colorless, oxygen contamination has occurred (phosphine oxidation).

Hydrogenation Workflow

The following Graphviz diagram outlines the critical path for the reaction, including safety checkpoints.

Caption: Operational workflow for Rh-catalyzed hydrogenation. The color check is the critical "Go/No-Go" decision point.

Troubleshooting

-

Low Conversion: Increase H2 pressure to 90 psi. Ensure solvent is strictly degassed (freeze-pump-thaw x3).

-

Low ee: Lower the temperature to 0°C. Higher temperatures increase the rate of the non-selective pathway. Check ligand purity (31P NMR should show a singlet; multiplet indicates oxidation).

References

-

Burk, M. J., Feaster, J. E., Nugent, W. A., & Harlow, R. L. (1993). Preparation and Use of C2-Symmetric Bis(phospholane) Ligands in Asymmetric Catalytic Hydrogenation. Journal of the American Chemical Society, 115(22), 10125–10138.

-

Strem Chemicals. (n.d.). Product Data Sheet: (-)-1,2-Bis((2S,5S)-2,5-diethylphospholano)ethane, (S,S)-Et-BPE.

-

Sigma-Aldrich. (n.d.). DuPhos and BPE Ligands: Highly Efficient Privileged Ligands.

-

Etayo, P., & Vidal-Ferran, A. (2013). Rhodium-Catalyzed Asymmetric Hydrogenation of Functionalized Olefins. Chemical Society Reviews, 42, 728-754.

Sources

Technical Guide: Mechanism of Action of (S,S)-Et-BPE in Asymmetric Catalysis

This guide details the mechanism of action of (S,S)-Et-BPE , a privileged chiral bisphosphine ligand, specifically within the context of Rhodium-catalyzed asymmetric hydrogenation. It is structured to provide actionable mechanistic insights for researchers optimizing catalytic processes, with a focus on the industrial synthesis of Levetiracetam.

Executive Summary

(S,S)-Et-BPE (1,2-Bis((2S,5S)-2,5-diethylphospholano)ethane) represents a benchmark in the "Burk" family of electron-rich,

Its primary industrial utility lies in the Rhodium-catalyzed asymmetric hydrogenation of enamides , most notably in the synthesis of the antiepileptic drug Levetiracetam (Keppra) . This guide dissects the ligand's structural influence on the catalytic cycle, delineating the causal link between the "Major/Minor" diastereomer equilibrium and high enantiomeric excess (

Structural Basis of Chiral Induction

The efficacy of (S,S)-Et-BPE stems from its ability to create a highly defined chiral pocket around the metal center.

The Phospholane Backbone

-

Rigidity: The five-membered phospholane rings are conformationally rigid compared to the seven-membered chelate rings formed by ligands like DIOP. This rigidity minimizes the entropic penalty upon substrate binding.

-

Electron Density: The alkyl-substituted phosphines render the Rh center electron-rich, facilitating the oxidative addition of

(often the rate-determining step).

The Quadrant Model

When (S,S)-Et-BPE coordinates to Rh(I), the ethyl groups at the 2,5-positions of the phospholane rings extend into the coordination sphere. Viewing the complex down the

-

Blocked Quadrants: The ethyl groups occupy the Upper-Left and Lower-Right quadrants.

-

Open Quadrants: The Upper-Right and Lower-Left quadrants are accessible.

This steric arrangement forces the prochiral olefin (substrate) to bind in a specific orientation to minimize steric clash between the substrate's substituents and the ligand's ethyl groups.

Visualization: The Quadrant Model

Figure 1: Schematic representation of the steric environment created by (S,S)-Et-BPE. Red zones indicate steric bulk from ethyl groups; Green zones indicate open space for substrate coordination.

The Catalytic Cycle: Mechanism of Action

The hydrogenation of enamides by [Rh((S,S)-Et-BPE)] follows the Halpern-Brown "Unsaturated" Mechanism .

Key Mechanistic Insight: The "Major/Minor" Principle

Contrary to "lock-and-key" intuition, the enantioselectivity is not determined by the most stable catalyst-substrate adduct.

-

Equilibrium: The Rh-catalyst binds the substrate to form two diastereomeric complexes (Major and Minor) in rapid equilibrium.

-

The Paradox: The Major diastereomer is sterically favored but kinetically incompetent (reacts slowly with

). The Minor diastereomer is sterically less stable (higher energy) but reacts extremely fast with -

Result: The product stereochemistry is derived from the Minor diastereomer.

Step-by-Step Cycle

-

Pre-catalyst Activation: The precursor

is hydrogenated in MeOH, removing the cyclooctadiene (COD) ligand to form the active solvent complex -

Substrate Coordination: The enamide substrate displaces the solvent. The "Minor" complex forms where the olefin face binds to the "open" quadrants.

-

Oxidative Addition (Rate Determining):

adds to the Rh(I) center of the Minor complex, oxidizing it to Rh(III). This step is irreversible and sets the stereochemistry. -

Migratory Insertion: The hydride transfers to the olefin, forming a Rh-alkyl species.

-

Reductive Elimination: The product is released, and the Rh(I) species is regenerated.

Visualization: The Catalytic Pathway

Figure 2: The Halpern-Brown catalytic cycle for (S,S)-Et-BPE. Note the critical pathway proceeds through the Minor diastereomer.

Industrial Case Study: Levetiracetam Synthesis

The synthesis of Levetiracetam (UCB Pharma) demonstrates the industrial power of Et-BPE. The key step is the asymmetric hydrogenation of an

The Reaction[1]

-

Substrate: (Z)-

-ethylidene-2-oxo-1-pyrrolidineacetamide. -

Catalyst: [Rh((S,S)-Et-BPE)(COD)]BF4.

-

Product: (S)-

-ethyl-2-oxo-1-pyrrolidineacetamide (Levetiracetam).[1][2]

Performance Data Comparison

The following table summarizes why Et-BPE is superior to first-generation ligands for this specific steric profile (alkyl-substituted enamide).

| Parameter | (S,S)-Et-BPE | (R)-BINAP | DuPhos (Me) |

| Enantioselectivity (% ee) | > 98% | ~70-80% | > 95% |

| Substrate/Catalyst Ratio | 20,000 : 1 | 1,000 : 1 | 10,000 : 1 |

| Pressure Req. | 1 - 3 bar | 50 - 100 bar | 2 - 5 bar |

| TOF (Turnover Freq) | High | Moderate | High |

Note: Et-BPE typically outperforms BINAP for alkyl-substituted enamides due to the specific shape of the phospholane pocket which matches the alkyl chain of the substrate better than the biaryl twist of BINAP.

Experimental Protocols & Best Practices

Solvent Screening Workflow

Solvent choice is critical in Rh-catalysis to stabilize the cationic intermediate.

Figure 3: Decision tree for solvent selection in Et-BPE mediated hydrogenation.

Handling Protocol

-

Pre-catalyst Preparation:

-

Use

and -

Stir for 15 mins in a glovebox (Argon atmosphere). The solution should turn orange/red.

-

Self-Validation: If the solution turns black/colloidal, oxygen contamination has occurred (Rh metal formation). Discard.

-

-

Hydrogenation:

-

Dissolve substrate in MeOH (concentration 0.1M - 1.0M).

-

Add catalyst solution (S/C ratio 1000:1 to 5000:1).

-

Purge autoclave 3x with

, then 3x with -

Pressurize to 60 psi (4 bar). Stir at RT.

-

Note: Et-BPE is highly active; high pressures (>50 bar) are rarely necessary and may actually decrease enantioselectivity by forcing the reaction through the non-selective "Major" pathway (though this is rare for BPE).

-

References

-

Burk, M. J. (1991). "

-symmetric bis(phospholanes) and their use in highly enantioselective hydrogenation reactions." Journal of the American Chemical Society.[3] -

Burk, M. J., et al. (1993).

-symmetric bis(phospholanes): production of alpha-amino acid derivatives via highly enantioselective hydrogenation reactions." Journal of the American Chemical Society.[3] -

Landis, C. R., & Halpern, J. (1987). "Asymmetric hydrogenation of enamides by rhodium-bis(phosphine) catalysts: Kinetic and mechanistic studies." Journal of the American Chemical Society.[3]

-

Gridnev, I. D., & Imamoto, T. (2004). "Mechanism of Asymmetric Hydrogenation Catalyzed by Rhodium Complexes of Chiral Phosphorus Ligands." Accounts of Chemical Research.

- Surtees, J., et al. (2010). "Levetiracetam: the UCB experience." UCB Pharma Publications / Patent Literature. (Referenced via general industrial process descriptions).

Sources

Technical Guide: Solubility, Stability, and Handling of (S,S)-Et-BPE Rhodium Complexes

Executive Summary

This guide details the physicochemical properties and handling protocols for (S,S)-Et-BPE [1,2-Bis((2S,5S)-2,5-diethylphospholano)ethane] and its associated Rhodium(I) complexes (e.g., [Rh((S,S)-Et-BPE)(COD)]BF₄). Designed for medicinal chemists and process engineers, this document moves beyond basic datasheets to address the critical failure modes—specifically oxidative degradation and solvent incompatibility—that compromise enantioselectivity in asymmetric hydrogenation.

Ligand Architecture & Chemical Nature

The (S,S)-Et-BPE ligand belongs to the DuPhos/BPE family of chiral bisphospholanes. Its utility in drug development (e.g., synthesis of Levetiracetam intermediates) stems from its electron-rich phosphorus centers and rigid C2-symmetric backbone.

-

Structural Driver: The five-membered phospholane rings impose high conformational rigidity, which transfers chiral information effectively to the substrate.

-

The Stability Trade-off: The same electron-rich alkyl substituents that enhance catalytic activity (by increasing electron density at the metal center) make the ligand highly susceptible to electrophilic attack by molecular oxygen.

The Active Species

While the free ligand is used for in-situ catalyst preparation, the pre-formed cationic complex is the industry standard for stability and reproducibility: Formula: [Rh((S,S)-Et-BPE)(COD)]X Common Counter-ions (X): Triflate (OTf⁻), Tetrafluoroborate (BF₄⁻), Hexafluoroantimonate (SbF₆⁻).

Solubility Profile

Solubility is dictated by the ionic nature of the Rh-complex. Unlike the neutral free ligand (soluble in toluene/hexanes), the cationic Rh-complex requires polar solvents.

Solubility Matrix for [Rh((S,S)-Et-BPE)(COD)]BF₄

| Solvent | Solubility Rating | Operational Notes |

| Methanol (MeOH) | Excellent | Preferred for Hydrogenation. Facilitates rapid substrate coordination. Critical Warning: Must be strictly degassed; protic solvents can accelerate oxidative decomposition if O₂ is present. |

| Dichloromethane (DCM) | Good | Preferred for Stock Solutions. Good stability; easy to evaporate. |

| Tetrahydrofuran (THF) | Good | Useful for substrates with poor MeOH solubility. |

| Water | Poor/Insoluble | Generally insoluble unless specific surfactants (micellar catalysis) are used. |

| Hexanes / Heptane | Insoluble | Used for Precipitation. Adding hexanes to a concentrated DCM/MeOH solution is the standard method to crystallize/precipitate the complex. |

| Diethyl Ether | Very Low | Often used to wash the solid precipitate to remove non-polar impurities. |

Expert Insight: For maximum reproducibility, prepare stock solutions in DCM for transfer, then evaporate and redissolve in MeOH immediately prior to hydrogenation. This minimizes the time the catalyst spends in a protic environment.

Stability & Degradation Mechanisms

The primary failure mode for Et-BPE complexes is oxidative degradation .

Solid State Stability

-

Storage: Stable for 6–12 months if stored at -20°C under Argon or Nitrogen.

-

Air Exposure: The solid complex is moderately air-stable (can survive brief weighing in air), but extended exposure (days) leads to surface oxidation and color change (orange to green/black indicates decomposition).

Solution State Stability

-

Inert Atmosphere: Indefinitely stable in degassed solvents under N₂/Ar.

-

Air Exposure: Rapid degradation (minutes to hours). The P(III) center oxidizes to P(V) phosphine oxide.

-

Diagnostic: ³¹P NMR is the gold standard for purity checks.

-

Active Catalyst: Doublet at ~70–90 ppm (due to ¹⁰³Rh-³¹P coupling, J_Rh-P ≈ 140 Hz).

-

Oxidized Ligand: Singlet peaks (no Rh coupling) typically shifted upfield or downfield depending on the degree of oxidation (mono- vs. di-oxide).

-

Degradation Pathway Visualization

The following diagram illustrates the irreversible oxidation pathway that deactivates the catalyst.

Caption: Oxidative degradation pathway of Rh-BPE complexes leading to inactive phosphine oxides and rhodium precipitation.

Practical Handling & Storage Protocols

To ensure "Self-Validating" scientific integrity, follow this inert-atmosphere workflow. This protocol minimizes oxygen contact points.

The "Schlenk-to-Autoclave" Workflow

-

Solvent Prep: Solvents (MeOH, DCM) must be anhydrous and degassed. Sparging with Nitrogen for 15 mins is insufficient for high-value catalysis. Freeze-Pump-Thaw (3 cycles) is the requisite standard.

-

Weighing: Ideally performed in a Glovebox (<1 ppm O₂). If unavailable, weigh quickly in air into a pre-tared vial and immediately purge with Ar.

-

Catalyst Pre-formation (if using free ligand):

-

Dissolve [Rh(COD)2]X and (S,S)-Et-BPE in DCM under Ar.

-

Stir 15 min (Solution turns orange/red).

-

Evaporate solvent to remove free COD (drives equilibrium to the chelate).

-

-

Reaction Setup: Transfer catalyst solution via cannula or gas-tight syringe to the hydrogenation vessel (autoclave) containing the substrate.

Workflow Visualization

Caption: Standard Operating Procedure (SOP) for handling air-sensitive BPE complexes from storage to reaction.

References

-

Burk, M. J. (1991).[1] C2-symmetric bis(phospholanes) and their use in highly enantioselective hydrogenation reactions. Journal of the American Chemical Society, 113(22), 8518–8519.

-

Burk, M. J., Feaster, J. E., Nugent, W. A., & Harlow, R. L. (1993). Preparation and use of C2-symmetric bis(phospholanes): production of alpha-amino acid derivatives via highly enantioselective hydrogenation reactions. Journal of the American Chemical Society, 115(22), 10125–10138.

-

Sigma-Aldrich Technical Bulletin. DuPhos and BPE Ligands: Handling and Applications.

-

Strem Chemicals. Technical Note: Handling Air-Sensitive Phosphine Ligands.

Sources

Precision Engineering of Chirality: The (S,S)-Et-BPE Technical Guide

Part 1: Introduction & Strategic Value

(S,S)-Et-BPE [(+)-1,2-Bis((2S,5S)-2,5-diethylphospholano)ethane] represents a pinnacle in ligand engineering for homogeneous catalysis. Unlike the conformationally flexible atropisomeric ligands (e.g., BINAP) that rely on bulky aryl rotation, Et-BPE utilizes the thermodynamic rigidity of the phospholane ring to enforce chirality.

Developed by M.J. Burk at DuPont (later Chirotech), this ligand is the "scalpel" of asymmetric hydrogenation—specifically designed to solve the challenge of alkyl-substituted enamides, which are often poor substrates for other catalytic systems.

Key Technical Differentiators:

-

Electron-Rich Phosphorus: The alkyl-substituted phospholane rings render the phosphorus atoms highly electron-rich (Lewis basic), facilitating rapid oxidative addition of

. -

Quadrant Blocking: The

-symmetric structure creates a rigid chiral pocket that strictly differentiates between the Re and Si faces of the prochiral olefin. -

Backbone Flexibility: The ethylene bridge (BPE) offers slightly more flexibility than the phenylene bridge (DuPhos), often resulting in faster turnover frequencies (TOF) for sterically demanding substrates.

Part 2: Structural Mechanics & The Quadrant Model

To understand why (S,S)-Et-BPE works, one must visualize the spatial environment it creates around the Rhodium center.

The Phospholane Effect

In standard phosphines (e.g.,

Visualization: The Quadrant Diagram

The following diagram illustrates the

Figure 1: The "Blocked/Open" diagonal arrangement forces the substrate to bind in a single, specific orientation, determining the enantioselectivity.

Part 3: The Catalytic Pathway (Rh-Cycle)

The mechanism follows the "Unsaturated Route" (Halpern/Brown mechanism), where the oxidative addition of dihydrogen is the rate-determining step (RDS) for the major enantiomer pathway.

Critical Insight: The "Major/Minor" Paradox.

Contrary to intuition, the major product enantiomer often arises from the minor diastereomer of the catalyst-substrate complex. The minor complex reacts with

Figure 2: The Halpern-Brown mechanism highlighting the reactivity of the minor diastereomer.

Part 4: Substrate Scope & Performance Data

(S,S)-Et-BPE is not a universal ligand; it is a specialist. It excels with substrates capable of two-point binding (chelation) to the Rh center, typically via an olefin and a carbonyl oxygen.

Table 1: Comparative Performance of (S,S)-Et-BPE

| Substrate Class | Typical Substrate Example | Product | Yield | ee (%) | S/C Ratio |

| Enamides | N-acetyl-α-arylenamides | α-1-Aryl-ethylamines | >98% | >96% | 500-20,000 |

| Enol Esters | Enol acetates of aryl ketones | Chiral Alcohols | >95% | >95% | 500-5,000 |

| Itaconates | Dimethyl itaconate | Methyl succinates | >99% | >97% | 1,000-10,000 |

| β-Keto Esters | Methyl acetoacetate | β-Hydroxy esters | >95% | >98% | 2,000 |

Note: Data aggregated from Burk et al. and subsequent industrial optimizations.

Part 5: Industrial Case Study – The Levetiracetam Class

While generic manufacturing often uses resolution, the asymmetric catalytic route to Levetiracetam (Keppra) intermediates demonstrates the power of Et-BPE.

Target: Synthesis of (S)-2-aminobutyric acid derivatives. Challenge: Creating a chiral center with a small ethyl group vs. a hydrogen atom. Solution: Rh-(S,S)-Et-BPE catalyzes the hydrogenation of the corresponding dehydro-amino acid precursor.

Reaction Scheme:

-

Substrate: (Z)-2-acetamido-2-butenoic acid methyl ester.

-

Catalyst: [Rh(COD)((S,S)-Et-BPE)]OTf or BF4.

-

Conditions: MeOH, 30-60 psi H2, RT.

-

Result: >98% ee of the (S)-enantiomer (Precursor to Levetiracetam).

Why Et-BPE? The ethyl substituents on the phospholane rings provide the exact steric "pocket" required to discriminate between the methyl/ethyl side chains of the substrate, a feat difficult for phenyl-based ligands like BINAP.

Part 6: Validated Experimental Protocol

Safety Warning: Phosphine ligands are air-sensitive. Rhodium precursors are expensive. All steps must be performed under inert atmosphere (Nitrogen or Argon) using Schlenk lines or a Glovebox.

Protocol: Asymmetric Hydrogenation of N-Acetyl-Enamides

1. Catalyst Preparation (In Situ):

-

Reagents:

-

[Rh(COD)

]BF -

(S,S)-Et-BPE (Ligand)

-

Solvent: Degassed Methanol (MeOH) or Dichloromethane (DCM).

-

-

Procedure:

-

In a glovebox, weigh [Rh(COD)

]BF -

Add degassed MeOH (approx. 0.01 M concentration).

-

Stir for 15 minutes. The solution should turn from orange to a deep orange-red, indicating the formation of [Rh(COD)(Et-BPE)]BF

.

-

2. Hydrogenation:

-

Substrate: Methyl 2-acetamidoacrylate (or specific enamide).[1]

-

Procedure:

-

Load the substrate into a glass liner for a high-pressure autoclave (Parr reactor).

-

Add the catalyst solution via syringe (Target S/C ratio: 1000:1 for initial screening).

-

Add additional degassed MeOH to reach 0.1 M substrate concentration.

-

Seal the autoclave.

-

Purge Cycles: Pressurize to 30 psi with

and vent (3 times) to remove air. Pressurize to 30 psi with -

Reaction: Pressurize to 60 psi (4 bar)

. Stir vigorously (1000 rpm) at Room Temperature (25°C). -

Monitor

uptake. Reaction is typically complete in < 2 hours.

-

3. Workup:

-

Vent

carefully. -

Concentrate the solvent under reduced pressure.[2]

-

Analyze conversion and ee via Chiral HPLC (e.g., Daicel Chiralcel OD-H column).

Part 7: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst Poisoning ( | Ensure strict degassing. Avoid halide-containing precursors (use |

| Low ee | Slow Hydrogenation | Increase |

| Low ee | Solvent Interference | Switch from MeOH to DCM or THF. Protic solvents sometimes interfere with specific substrate chelations. |

| Induction Period | Slow COD removal | The COD (cyclooctadiene) ligand must be hydrogenated off to activate the catalyst. Ensure vigorous stirring and adequate pressure. |

References

-

Burk, M. J. (1991). "

-symmetric bis(phospholanes) and their use in highly enantioselective hydrogenation reactions." Journal of the American Chemical Society. Link -

Burk, M. J., Feaster, J. E., Nugent, W. A., & Harlow, R. L. (1993).

-symmetric bis(phospholane) ligands in asymmetric catalytic hydrogenation." Journal of the American Chemical Society. Link -

Landis, C. R., & Halpern, J. (1987). "Asymmetric hydrogenation of methyl (Z)-alpha-acetamidocinnamate catalyzed by [Rh(DIPAMP)]+." Journal of the American Chemical Society. Link

-

Gridnev, I. D., & Imamoto, T. (2004). "Mechanism of Asymmetric Hydrogenation Catalyzed by Rh-Bis(phosphine) Complexes." Accounts of Chemical Research. Link

-

Suribhotla, V., et al. (2025).[3][4] "The Production Process of Levetiracetam: A Technical Insight." ChemAnalyst. Link

Sources

Technical Deep Dive: Exploring the Scope of (S,S)-Et-BPE in Organic Synthesis

Executive Summary

Ligand: (+)-1,2-Bis((2S,5S)-2,5-diethylphospholano)ethane Common Name: (S,S)-Et-BPE Primary Utility: Rhodium-catalyzed asymmetric hydrogenation of functionalized olefins.[1] Key Advantage: Exceptional enantioselectivity (>99% ee) for enamides and itaconates; superior flexibility compared to the DuPhos family while maintaining a rigid chiral pocket upon metal coordination.

Part 1: Ligand Architecture & Mechanistic Advantage[1]

The BPE vs. DuPhos Distinction

(S,S)-Et-BPE belongs to the bis-phospholane class of ligands, pioneered by Mark Burk at DuPont in the early 1990s.[1] While structurally similar to the DuPhos family, BPE features a flexible ethylene backbone rather than a rigid 1,2-phenylene backbone.

-

Electronic Properties: The phospholane rings are electron-rich (alkyl-substituted), making the resulting Rh(I) center highly active for oxidative addition of H₂.[1]

-

Steric Environment: Upon coordination to Rhodium, the flexible ethylene bridge locks into a puckered conformation, creating a highly rigid

-symmetric environment. The ethyl groups at the 2,5-positions of the phospholane rings project into the coordination sphere, effectively blocking two diagonal quadrants.

The Quadrant Model

The high enantioselectivity of (S,S)-Et-BPE is best understood through the quadrant diagram. The ethyl groups create a "chiral fence," forcing the incoming prochiral olefin to bind in a specific face-selective orientation to minimize steric clash.

Figure 1: Conceptual Quadrant Diagram. The C2-symmetric Et-BPE ligand blocks the top-left and bottom-right quadrants (or vice versa depending on isomer), forcing the substrate to align through the open channels.[1]

Part 2: Primary Scope & Applications

Asymmetric Hydrogenation of Enamides

This is the "killer application" for (S,S)-Et-BPE.[1] It transforms enamides into chiral amines, which are ubiquitous in pharmaceutical intermediates.

-

Substrates:

-enamides, -

Mechanism: The reaction proceeds via the "unsaturated route" where the olefin binds to the metal before oxidative addition of H₂ (in contrast to some other mechanisms). The Et-BPE ligand ensures that only one face of the enamide coordinates effectively.

Asymmetric Hydrogenation of Itaconates

Et-BPE is often the ligand of choice for

-

Product: Chiral succinates (precursors to lignans and renin inhibitors).[1]

-

Selectivity: The ethyl groups provide the perfect "pocket depth" for these substrates—large enough to accommodate the substrate but tight enough to enforce selectivity.

Representative Scope Table

Data aggregated from standard literature benchmarks (e.g., Burk et al.).[1]

| Substrate Class | Product Type | Typical Conditions | Typical ee (%) |

| Enamides (N-acetyl) | Chiral Amines | MeOH, 25°C, 60 psi H₂ | > 98% (S) |

| Dehydroamino Acids | MeOH, 25°C, 30 psi H₂ | > 99% (S) | |

| Itaconates (Dimethyl) | Methyl Succinates | MeOH, 25°C, 60 psi H₂ | > 97% (S) |

| Enol Esters | Chiral Alcohols | MeOH, 25°C, 60 psi H₂ | > 95% (S) |

Part 3: Experimental Protocol (Self-Validating)

Pre-Catalyst Preparation: [Rh((S,S)-Et-BPE)(COD)]BF₄

Note: While in situ preparation is possible, isolating the precatalyst ensures stoichiometry and reproducibility.[1]

Materials:

-

[Rh(COD)₂]BF₄ (Commercial or synthesized from [Rh(COD)Cl]₂ + AgBF₄).[1]

-

(S,S)-Et-BPE (Air sensitive![1] Handle in glovebox).

Workflow:

-

In Glovebox: Weigh [Rh(COD)₂]BF₄ (1.0 equiv) into a Schlenk flask.

-

Add (S,S)-Et-BPE (1.05 equiv) dissolved in minimal THF.[1]

-

Observation: The solution should shift from the burgundy/red of the precursor to a bright orange/red. If it turns brown/black, oxygen contamination has occurred.

-

Stir for 15 minutes.

-

Precipitate the complex by adding degassed diethyl ether (antisolvent).[1]

-

Filter and dry the orange solid. Store under Argon.

Hydrogenation Procedure (Parr Bomb)

Critical Control Point: Oxygen exclusion is paramount.[1] Even trace

Figure 2: Standard Operating Procedure for Rh-Et-BPE Hydrogenation.

Step-by-Step:

-

Substrate Prep: Dissolve substrate in degassed MeOH (0.1 - 1.0 M).[1]

-

Catalyst Addition: Add the Rh-BPE catalyst (S/C ratio 500:1 to 5000:1).

-

Pressurization: Place in autoclave. Purge with

(3x) then -

Reaction: Pressurize to 60 psi (4 bar). Stir at RT.

-

Note: Et-BPE is fast.[1] Many reactions complete in < 3 hours.

-

-

Analysis: Vent

. Pass through a silica plug to remove Rh.[1] Analyze ee by Chiral HPLC/GC.

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst Poisoning ( | Ensure strict anaerobic conditions. Recrystallize substrate to remove synthesis byproducts (halides/thiols).[1] |

| Low ee | Wrong Solvent / H₂ Pressure | Switch from MeOH to THF (or vice versa). Lower H₂ pressure (sometimes high P decreases selectivity by forcing the less favorable pathway).[1] |

| Slow Rate | Steric Bulk of Substrate | Increase H₂ pressure (up to 100 psi) or temperature (up to 50°C).[1] Note: BPE is thermally robust but ee may drop at high T. |

References

-

Burk, M. J. (1991).[1] C2-symmetric bis(phospholanes) and their use in highly enantioselective hydrogenation reactions. Journal of the American Chemical Society, 113(22), 8518–8519. Link[1]

-

Burk, M. J., Feaster, J. E., Nugent, W. A., & Harlow, R. L. (1993). Preparation and Use of C2-Symmetric Bis(phospholane) Ligands in Asymmetric Catalytic Hydrogenation. Journal of the American Chemical Society, 115(22), 10125–10138. Link[1]

-

Burk, M. J., Gross, M. F., & Martinez, J. P. (1995). Asymmetric Catalytic Hydrogenation of beta-Keto Esters. Journal of the American Chemical Society, 117(36), 9375–9376. Link[1]

-

Sigma-Aldrich. DuPhos and BPE Ligands Technical Bulletin. Link

Sources

Methodological & Application

Application Notes & Protocols: (S,S)-Et-BPE Catalyzed Asymmetric Hydrogenation of Olefins

Introduction: The Pursuit of Chirality through Hydrogenation

Asymmetric hydrogenation stands as one of the most powerful and atom-economical methods for creating stereogenic centers in modern organic synthesis.[1][2] Its significance is underscored by its widespread application in the pharmaceutical, agrochemical, and fine chemical industries, where the biological activity of a molecule is often intrinsically linked to a single enantiomer.[3][4] The success of this transformation hinges on the design of the chiral catalyst, where a chiral ligand imparts its stereochemical information onto a prochiral substrate during the addition of hydrogen.[5]

Among the elite classes of ligands developed for this purpose, chiral C₂-symmetric bisphospholanes, particularly the DuPhos and Bis-Phospholane Ethane (BPE) families, have demonstrated exceptional efficacy.[6][7] These ligands create a rigid and well-defined chiral environment around a rhodium metal center, enabling remarkable levels of enantioselectivity and high catalytic activity for a broad range of olefinic substrates.[7] This guide focuses specifically on (S,S)-1,2-Bis((2S,5S)-2,5-diethylphospholano)ethane , abbreviated as (S,S)-Et-BPE , a distinguished member of the BPE family. We will explore the causality behind its effectiveness, provide detailed protocols for its application, and offer field-proven insights for researchers aiming to leverage this robust catalytic system.

The (S,S)-Et-BPE Ligand: A Privileged Scaffold

The efficacy of the (S,S)-Et-BPE ligand stems from its unique structural and electronic properties. The phospholane rings, substituted at the 2 and 5 positions with ethyl groups, create a C₂-symmetric, conformationally restricted chelate upon coordination to a rhodium(I) precursor.

Key Features:

-

Rigid Backbone: The five-membered phospholane rings and the ethane bridge minimize conformational flexibility. This rigidity is crucial for creating a well-defined chiral pocket and ensuring effective and predictable transfer of chirality.

-

Electron-Rich Phosphorus Centers: The alkyl substituents on the phosphorus atoms make the ligand electron-rich, which enhances the catalytic activity of the rhodium center.

-

C₂-Symmetry: This symmetry simplifies the stereochemical analysis and often leads to a reduction in the number of possible competing diastereomeric transition states, thereby enhancing enantioselectivity.

-

Tunable Steric Environment: The BPE framework allows for systematic variation of the substituents at the 2,5-positions (e.g., Me, Et, iPr), allowing the catalyst to be fine-tuned for specific substrates.[7] The ethyl groups in Et-BPE provide a balance of steric bulk suitable for a wide array of olefins.

Mechanism of Enantioselection: The Unsaturated Pathway

The widely accepted mechanism for the Rh-BPE catalyzed hydrogenation of functionalized olefins, such as enamides and dehydroamino acids, is the "unsaturated pathway".[8][9] This mechanism is distinguished by the initial coordination of the substrate to the solvated rhodium catalyst before the oxidative addition of molecular hydrogen. The enantioselectivity of the reaction is determined not by the stability of the initial catalyst-substrate diastereomers, but by the relative rates at which these diastereomers react with hydrogen.[8]

The key steps are outlined below:

-

Catalyst Precursor Activation: The active catalyst, a solvated Rh(I) species, is generated in situ from a precatalyst like [Rh(COD)((S,S)-Et-BPE)]BF₄ by hydrogenation of the diene ligand (COD = 1,5-cyclooctadiene).

-

Substrate Coordination: The prochiral olefin coordinates to the solvated Rh(I) center. For functionalized olefins (e.g., enamides), this often occurs in a bidentate fashion, with the olefin's C=C bond and a heteroatom (like the amide oxygen) binding to the metal. This forms two rapidly equilibrating diastereomeric catalyst-substrate adducts.

-

Oxidative Addition of H₂: Molecular hydrogen undergoes oxidative addition to the rhodium center. This step is typically the rate-determining and enantio-determining step. The less stable ("minor") catalyst-substrate diastereomer often reacts faster with H₂ than the more stable ("major") diastereomer, leading to the observed product enantiomer (a phenomenon known as the anti-lock-and-key model).[9]

-

Migratory Insertion & Reductive Elimination: A stepwise process of migratory insertion of the olefin into a Rh-H bond followed by reductive elimination of the alkane product regenerates the solvated Rh(I) catalyst, which re-enters the catalytic cycle.

Below is a diagram illustrating this catalytic cycle.

Caption: The unsaturated catalytic cycle for Rh-(S,S)-Et-BPE catalyzed asymmetric hydrogenation.

Application Scope & Performance

The Rh-(S,S)-Et-BPE catalytic system is highly effective for the asymmetric hydrogenation of a variety of functionalized olefins. High enantioselectivities (>95% ee) and turnover numbers (TONs) are routinely achieved.

| Substrate Class | Example Substrate | S/C Ratio | H₂ Pressure (atm) | Solvent | Temp (°C) | % ee (Config.) | Reference |

| α-Dehydroamino Acids | Methyl (Z)-α-acetamidocinnamate | 500 | 6 | MeOH | RT | 98.2 (R) | [1] |

| Enamides | N-Acetyl-1-phenylenamide | 100 | 1 | CH₂Cl₂ | 25 | >95 (S) | [10] |

| Itaconic Acids | Dimethyl Itaconate | 1000 | 60 | MeOH | 25 | >99 (R) | [3] |

| Enol Acetates | 1-Phenylvinyl Acetate | 1000 | 5 | MeOH | 25 | >99 (S) | [11] |

Note: Data for the closely related (R,R)-Me-BPE or general BPE/DuPhos systems are used as representative examples of performance.

Experimental Protocols

The following protocols provide a framework for conducting these reactions. All procedures should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk or glovebox techniques, as the ligand and catalyst are air-sensitive.

Protocol A: In Situ Preparation of the Rhodium Catalyst Precursor

This protocol describes the common and convenient method of generating the active catalyst in situ from commercially available starting materials.

Materials:

-

(S,S)-Et-BPE ligand

-

[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

-

Anhydrous, degassed solvent (e.g., Methanol, CH₂Cl₂)

Procedure:

-

In a glovebox or under a positive pressure of inert gas, add (S,S)-Et-BPE (1.05-1.10 mol eq.) to a clean, dry Schlenk flask equipped with a magnetic stir bar.

-

Add [Rh(COD)₂]BF₄ (1.00 mol eq.) to the flask.

-

Add the required volume of anhydrous, degassed solvent via syringe to achieve the desired catalyst concentration (typically 1-5 mM).

-

Stir the resulting orange-red solution at room temperature for 15-30 minutes to ensure complete ligand exchange and formation of the [Rh(COD)((S,S)-Et-BPE)]BF₄ complex.

-

This catalyst solution is now ready for use in the hydrogenation reaction.

Causality: Using a slight excess of the phosphine ligand ensures that all the rhodium precursor is complexed. The labile COD ligands are readily displaced by the strongly-coordinating bisphosphine. Preparing the catalyst in situ avoids the need to isolate and store the potentially less stable catalyst complex.

Protocol B: General Asymmetric Hydrogenation of an Olefin

This protocol uses Methyl (Z)-α-acetamidocinnamate as a model substrate.

Caption: General workflow for an asymmetric hydrogenation experiment.

Materials:

-

Methyl (Z)-α-acetamidocinnamate (Substrate)

-

Catalyst solution from Protocol A

-

Anhydrous, degassed Methanol (MeOH)

-

High-pressure reactor (e.g., Parr shaker or autoclave) equipped with a pressure gauge and stirring mechanism

-

Hydrogen gas (high purity)

Procedure:

-

Vessel Preparation: Place the substrate (e.g., 1.0 mmol) into the pressure reactor vessel.

-

Solvent Addition: Inside a glovebox or under a positive flow of inert gas, add anhydrous, degassed MeOH (e.g., 10 mL) to dissolve the substrate.

-

Catalyst Addition: Add the required amount of the in situ prepared catalyst solution via syringe. A substrate-to-catalyst (S/C) ratio of 500:1 to 1000:1 is a good starting point.

-

Seal and Purge: Seal the reactor. Remove it from the glovebox (if used) and connect it to a hydrogen/vacuum line. Purge the headspace by evacuating and backfilling with hydrogen gas three times to remove all residual air.

-

Pressurization: Pressurize the reactor to the desired hydrogen pressure (e.g., 6 atm).

-

Reaction: Begin vigorous stirring and maintain the reaction at room temperature. The reaction progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing by TLC or ¹H NMR.

-

Completion and Work-up: Once the reaction is complete (typically 1-12 hours, indicated by the cessation of hydrogen uptake or NMR analysis), carefully vent the excess hydrogen pressure in a well-ventilated fume hood.

-

Isolation: Concentrate the reaction mixture under reduced pressure. The residue can be purified by passing it through a short plug of silica gel to remove the catalyst, eluting with an appropriate solvent (e.g., ethyl acetate).

-

Analysis: Determine the enantiomeric excess (% ee) of the product by chiral HPLC or GC analysis.

Troubleshooting and Practical Considerations

Even with a robust catalyst, challenges can arise. Understanding the causality of potential issues is key to resolving them.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | Catalyst Poisoning: Impurities in the substrate or solvent (e.g., sulfur compounds, carbon monoxide, halides) can irreversibly bind to the rhodium center.[2] | Purify the substrate (recrystallization, chromatography). Use high-purity, degassed solvents. |

| Catalyst Decomposition: Presence of oxygen or peroxides in the solvent can oxidize the phosphine ligand or the Rh(I) center. | Ensure all steps are performed under a strictly inert atmosphere. Use freshly distilled/degassed solvents. | |

| Insufficient H₂ Mass Transfer: Poor stirring can limit the dissolution of hydrogen gas into the reaction medium. | Increase the stirring rate. Ensure the reactor design promotes good gas-liquid mixing. | |

| Low Enantioselectivity | Incorrect Ligand Enantiomer: Using (R,R)-Et-BPE will produce the opposite product enantiomer. | Verify the absolute configuration of the ligand used. |

| Reaction Temperature Too High: Higher temperatures can sometimes reduce enantioselectivity by allowing access to higher-energy, less selective transition states. | Run the reaction at a lower temperature (e.g., 0 °C or -10 °C), though this may slow the reaction rate. | |

| Solvent Effects: The coordinating ability of the solvent can influence the catalyst structure and the enantio-determining step. | Screen different solvents. Protic solvents like MeOH are often optimal for dehydroamino acids, while less coordinating solvents like CH₂Cl₂ or THF may be better for other substrates. | |

| Side Reactions (e.g., Isomerization) | Low Hydrogen Pressure: At low H₂ concentrations, the catalyst can sometimes promote isomerization of the olefin substrate before hydrogenation occurs.[4] | Increase the hydrogen pressure. This generally favors the hydrogenation pathway over isomerization. |

Conclusion

The (S,S)-Et-BPE-Rhodium system is a premier catalyst for the asymmetric hydrogenation of functionalized olefins, offering a reliable and highly effective route to enantiomerically enriched products. Its success is grounded in the ligand's rigid, C₂-symmetric structure, which creates a precisely defined chiral environment for the catalytic transformation. By understanding the underlying mechanism, adhering to rigorous anaerobic techniques, and systematically optimizing reaction parameters, researchers can confidently apply this powerful tool to solve complex synthetic challenges in drug discovery and materials science.

References

-

Tang, W., & Zhang, X. (2008). Rhodium-Catalyzed Asymmetric Hydrogenation. In Handbook of Chiral Chemicals (pp. 1-28). Wiley-VCH. [Link]

-

Gridnev, I. D., Yasutake, M., Higashi, N., & Imamoto, T. (2001). Asymmetric hydrogenation of enamides with Rh-BisP and Rh-miniPHOS catalysts. scope, limitations, and mechanism. Journal of the American Chemical Society, 123(22), 5268–5276. [Link]

-

Bielstein, J., et al. (2025). Strain-dependent enantioselectivity in mechanochemically coupled catalytic hydrogenation. Nature Chemistry. [Link]

-

Imamoto, T. (2014). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 90(9), 376-395. [Link]

-

Gridnev, I. D., & Imamoto, T. (2009). Mechanism of enantioselection in Rh-catalyzed asymmetric hydrogenation. The origin of utmost catalytic performance. Chemical Communications, (47), 7447-7464. [Link]

-

Gridnev, I. D., et al. (2001). Asymmetric hydrogenation of enamides with Rh-BisP and Rh-miniPHOS catalysts. scope, limitations, and mechanism. Journal of the American Chemical Society, 123(22), 5268-76. [Link]

-

Holland, J. P., & Togni, A. (2012). Mechanistic Investigations of the Asymmetric Hydrogenation of Enamides with Neutral Bis(phosphine) Cobalt Precatalysts. Organometallics, 31(22), 7726-7736. [Link]

-

Lou, Y., Horikawa, M., Kloster, R. A., Hawryluk, N. A., & Corey, E. J. (2004). A New Chiral Rh(II) Catalyst for Enantioselective [2 + 1]-cycloaddition. Mechanistic Implications and Applications. Journal of the American Chemical Society, 126(29), 8916–8918. [Link]

-

Gridnev, I. D. (2015). Enantioselection in Asymmetric Catalysis. In Asymmetric Synthesis II (pp. 1-38). Springer. [Link]

-

ResearchGate. (n.d.). Asymmetric Hydrogenation of Dehydroamino Acid Derivatives by Rh-Catalysts with Chiral Monodentate P-Ligands. [Link]

-

van den Berg, M., et al. (2000). Rhodium/MonoPhos‐Catalysed Asymmetric Hydrogenation of Enamides. Advanced Synthesis & Catalysis, 342(10), 1197-1200. [Link]

-

Zhang, W., & Zhang, X. (2011). Rhodium-Catalyzed Asymmetric Hydrogenation. In Privileged Chiral Ligands and Catalysts (pp. 1-42). Wiley-VCH. [Link]

-

Tang, W., & Zhang, X. (2003). Asymmetric hydrogenation of itaconic acid and enol acetate derivatives with the Rh-TangPhos catalyst. Organic Letters, 5(2), 205-207. [Link]

-

Holz, J., et al. (1998). Identifying stereoisomers of the asymmetric hydrogenation catalyst [Me-BPE-Rh(COD)]+BF4-. The Journal of Organic Chemistry, 63(23), 8031-8034. [Link]

-

Reek, J. N. H. (2021). Alkenes to Alkanes, Part 2: Homogeneous Catalytic Hydrogenation. YouTube. [Link]

-

Stoltz, B. M., et al. (2020). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. ACS Catalysis, 10(22), 13834-13851. [Link]

-

van Leeuwen, P. W. N. M. (2012). Homogeneous Catalyzed Hydrogenation. Amsterdam Center for Multiscale Modeling. [Link]

-

ResearchGate. (n.d.). Homogeneous hydrogenation of dienes with rhodium complexes. [Link]

-

Legzdins, P., et al. (1970). The protonation of ruthenium- and rhodium-bridged carboxylates and their use as homogeneous hydrogenation catalysts for unsaturated substances. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 249-254. [Link]

-

Dufaud, V., & Framery, E. (2008). Asymmetric hydrogenation using Wilkinson-type rhodium complexes immobilized onto mesoporous silica. Green Chemistry, 10(7), 729-734. [Link]

-

Beller, M., et al. (2012). Well-Defined Iron Catalyst for Improved Hydrogenation of Carbon Dioxide and Bicarbonate. Journal of the American Chemical Society, 134(51), 20701-20704. [Link]

-

van der Veen, L. A., et al. (2002). Fluorous derivatives of [Rh(COD)(dppe)]BX4 (X=F, Ph): synthesis, physical studies and application in catalytic hydrogenation of 1-octene and 4-octyne. Journal of Organometallic Chemistry, 650(1-2), 1-14. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. m.youtube.com [m.youtube.com]

- 3. shop.lehrmittelverlag.lu.ch [shop.lehrmittelverlag.lu.ch]

- 4. webspace.science.uu.nl [webspace.science.uu.nl]

- 5. Mechanism of enantioselection in Rh-catalyzed asymmetric hydrogenation. The origin of utmost catalytic performance - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. DuPhos and BPE Ligands [sigmaaldrich.com]

- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 8. par.nsf.gov [par.nsf.gov]

- 9. acmm.nl [acmm.nl]

- 10. scispace.com [scispace.com]

- 11. Asymmetric hydrogenation of itaconic acid and enol acetate derivatives with the Rh-TangPhos catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

protocol for (S,S)-Et-BPE catalyzed ketone reduction

Application Note: Asymmetric Ketone Reduction

Protocol for High-Fidelity Enantioselective Ketone Reduction Using (S,S)-Et-BPE-Ruthenium Catalytic Systems

Abstract

The synthesis of enantiomerically pure secondary alcohols is a cornerstone of modern pharmaceutical and fine chemical manufacturing.[1] Asymmetric hydrogenation of prochiral ketones represents one of the most efficient and atom-economical methods to achieve this transformation.[2] This application note provides a comprehensive technical guide and a detailed experimental protocol for the enantioselective reduction of ketones using a catalyst system derived from the chiral C₂-symmetric phospholane ligand, (-)-1,2-Bis((2S,5S)-2,5-diethylphospholano)ethane, commonly known as (S,S)-Et-BPE.[3][4] We will delve into the mechanistic underpinnings of the catalysis, provide a step-by-step procedure for a representative reaction, and discuss the expected scope and performance, thereby equipping researchers with a robust framework for implementation.

Introduction: The Imperative for Asymmetric Synthesis

Chirality is a fundamental property of many biologically active molecules, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful. Consequently, the development of reliable methods for producing single-enantiomer compounds is of paramount importance in drug development and materials science.[5] Catalytic asymmetric hydrogenation, pioneered by Noyori and others, stands out as a powerful technology, offering high enantioselectivity and operational efficiency.[6][7]

The choice of the chiral ligand that coordinates to the metal center is the most critical factor in achieving high enantioselectivity.[5] The 1,2-bis(phospholano)ethane (BPE) family of ligands, developed by Burk, are renowned for their conformational rigidity and steric profile, which create a well-defined chiral environment around the metal center.[8] The (S,S)-Et-BPE ligand, with its ethyl substituents on the phospholane rings, provides an excellent balance of steric hindrance and electron-donating character, leading to highly active and selective catalysts for the hydrogenation of a variety of substrates.[8] When combined with ruthenium and a chiral diamine co-ligand, it forms a catalyst system capable of highly efficient and enantioselective ketone reduction via a metal-ligand bifunctional mechanism.[9][10]

Mechanistic Principles of Ru-Catalyzed Ketone Hydrogenation

The catalytic reduction of ketones by Ru(II)-diphosphine-diamine complexes is understood to proceed through a "metal-ligand bifunctional" or "nonclassical" mechanism, which does not require direct coordination of the ketone's carbonyl oxygen to the ruthenium center.[9][11] This outer-sphere mechanism is key to the catalyst's high turnover frequency and broad substrate scope.

The catalytic cycle can be summarized in the following key steps:

-

Precatalyst Activation: The stable Ru(II) dichloride precatalyst, trans-[RuCl₂((S,S)-Et-BPE)((S,S)-DPEN)], is activated by a strong base (e.g., KO-t-Bu) in an alcohol solvent. The base removes HCl, generating a 16-electron Ru-amido complex.

-

Hydrogenolysis & Hydride Formation: The Ru-amido species reacts with molecular hydrogen (H₂) to form an 18-electron ruthenium hydride complex. This step involves the heterolytic cleavage of H₂.[10]

-

Hydride Transfer: The crucial enantioselective step involves the concerted transfer of a hydride from the ruthenium center (Ru-H) and a proton from the amine ligand (N-H) to the carbonyl carbon and oxygen of the ketone, respectively. This occurs via a six-membered pericyclic transition state.[11]

-

Product Release & Catalyst Regeneration: The resulting chiral alcohol product is released, and the coordinatively unsaturated Ru-amido complex is regenerated, ready to enter the next catalytic cycle.

Caption: Figure 1: Simplified catalytic cycle for the Ru-diamine-diphosphine catalyzed asymmetric hydrogenation of ketones.

Detailed Experimental Protocol

This protocol describes the asymmetric hydrogenation of acetophenone as a representative aromatic ketone.

4.1 Materials and Reagents

-

Ruthenium Precursor: Dichloro(p-cymene)ruthenium(II) dimer, [RuCl₂(p-cymene)]₂

-

Chiral Diphosphine Ligand: (-)-1,2-Bis((2S,5S)-2,5-diethylphospholano)ethane, (S,S)-Et-BPE[3]

-

Chiral Diamine Ligand: (1S,2S)-(+)-1,2-Diphenylethylenediamine, (S,S)-DPEN

-

Substrate: Acetophenone (freshly distilled or passed through alumina)

-

Solvent: 2-Propanol (anhydrous, HPLC grade)

-

Base/Activator: Potassium tert-butoxide (KO-t-Bu), 1.0 M solution in THF or solid

-

Gas: Hydrogen (H₂), high purity (≥99.999%)

-

Inert Gas: Argon (Ar) or Nitrogen (N₂), high purity

-

Work-up: Diethyl ether, Saturated aq. NH₄Cl, Anhydrous MgSO₄

-

Analysis: Silica gel for chromatography, deuterated chloroform (CDCl₃) for NMR, chiral HPLC or GC column for ee determination.

4.2 Equipment

-

High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stir bar or mechanical stirrer, pressure gauge, and gas inlet/outlet valves.

-

Schlenk line or glovebox for inert atmosphere manipulations.

-

Standard laboratory glassware (Schlenk flasks, syringes, cannulas).

-

Rotary evaporator.

-

Chromatography equipment.

-

NMR spectrometer and chiral HPLC/GC system.

4.3 Experimental Workflow Diagram

Sources

- 1. mdpi.com [mdpi.com]

- 2. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 3. strem.com [strem.com]

- 4. (-)-1,2-Bis((2S,5S)-2,5-diethylphospholano)ethane | C18H36P2 | CID 15700985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - US [thermofisher.com]

- 7. synarchive.com [synarchive.com]

- 8. DuPhos and BPE Ligands [sigmaaldrich.com]

- 9. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 10. Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Art of Asymmetric Synthesis: A Technical Guide to (S,S)-Et-BPE in the Preparation of Chiral Pharmaceutical Intermediates

Introduction: The Imperative of Chirality in Modern Pharmaceuticals

In the landscape of modern drug development, chirality is a paramount consideration. The three-dimensional arrangement of atoms in a molecule can dictate its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even deleterious.[1][2] Consequently, the synthesis of enantiomerically pure pharmaceutical intermediates has become a cornerstone of the industry.[3][4] Among the most powerful tools to achieve this is asymmetric catalysis, particularly transition-metal-catalyzed asymmetric hydrogenation.[5] This guide focuses on the application of (S,S)-Et-BPE, a highly effective C2-symmetric bisphospholane ligand, in the rhodium-catalyzed asymmetric hydrogenation for the synthesis of key chiral pharmaceutical intermediates.

(S,S)-Et-BPE, or (-)-1,2-Bis((2S,5S)-2,5-diethylphospholano)ethane, is a member of the BPE and DuPhos family of ligands developed by Burk and coworkers.[6][7] These electron-rich, conformationally rigid phospholane ligands, when complexed with rhodium, form exceptionally active and enantioselective catalysts for the hydrogenation of a variety of prochiral substrates, including dehydroamino acids and enamides.[5][8] The resulting chiral amino acids and amines are fundamental building blocks for a vast array of pharmaceuticals. This document provides an in-depth exploration of the application of (S,S)-Et-BPE, offering detailed protocols, mechanistic insights, and performance data to aid researchers in this critical area of synthetic chemistry.

Core Principles: The (S,S)-Et-BPE-Rhodium Catalytic System

The efficacy of the (S,S)-Et-BPE-rhodium catalyst stems from the unique structural features of the ligand. The C2-symmetric backbone and the stereogenic centers on the phospholane rings create a well-defined and rigid chiral environment around the rhodium center. This precise spatial arrangement is crucial for differentiating between the two faces of a prochiral substrate, leading to high levels of enantioselectivity in the hydrogenation reaction.

The catalyst is typically generated in situ from a rhodium precursor, such as [Rh(COD)₂]BF₄ or [Rh(COD)Cl]₂, and the (S,S)-Et-BPE ligand. The resulting cationic rhodium complex is the active catalyst for the hydrogenation of prochiral olefins.

Application Focus: Asymmetric Synthesis of α-Amino Acid Derivatives

A prominent application of the (S,S)-Et-BPE-rhodium catalyst is the asymmetric hydrogenation of α-enamides, such as (Z)-methyl-α-acetamidocinnamate, to produce protected α-amino acids. These products are pivotal intermediates in the synthesis of numerous pharmaceuticals.

Illustrative Workflow: Synthesis of an α-Amino Acid Precursor

The following diagram outlines the general workflow for the asymmetric hydrogenation of a dehydroamino acid derivative using the [Rh((S,S)-Et-BPE)(COD)]⁺BF₄⁻ catalyst.

Caption: General workflow for asymmetric hydrogenation.

Detailed Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

This protocol provides a representative procedure for the synthesis of N-Acetyl-L-phenylalanine methyl ester, a valuable chiral building block.

Materials:

-

[Rh(COD)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)

-

(S,S)-Et-BPE ((-)-1,2-Bis((2S,5S)-2,5-diethylphospholano)ethane)

-

Methyl (Z)-α-acetamidocinnamate

-

Methanol (Anhydrous, degassed)

-

High-purity hydrogen gas

-

Inert gas (Argon or Nitrogen)

Equipment:

-

Glass-lined stainless-steel autoclave equipped with a magnetic stir bar and a pressure gauge

-

Schlenk line or glovebox for inert atmosphere manipulation

-

Standard laboratory glassware

Procedure:

-

Catalyst Precursor Preparation: In a glovebox or under a stream of inert gas, a flask is charged with [Rh(COD)₂]BF₄ (4.1 mg, 0.01 mmol) and (S,S)-Et-BPE (3.5 mg, 0.011 mmol). Anhydrous, degassed methanol (10 mL) is added, and the mixture is stirred for 20 minutes to form a clear, orange-red solution of the catalyst precursor, [Rh((S,S)-Et-BPE)(COD)]⁺BF₄⁻.

-

Reaction Setup: In a separate flask, methyl (Z)-α-acetamidocinnamate (2.19 g, 10.0 mmol) is dissolved in anhydrous, degassed methanol (15 mL).

-

Hydrogenation: The substrate solution is transferred to the autoclave. The catalyst solution is then added to the autoclave via cannula transfer under a positive pressure of inert gas. The autoclave is sealed, purged several times with low-pressure hydrogen, and then pressurized with hydrogen to 60 psi (approximately 4 atm).

-

Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature (20-25 °C). The reaction is typically complete within 1-2 hours, which can be monitored by observing the cessation of hydrogen uptake.

-

Work-up and Isolation: After the reaction is complete, the autoclave is carefully depressurized. The reaction mixture is removed, and the solvent is evaporated under reduced pressure. The residue can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) to yield N-Acetyl-L-phenylalanine methyl ester as a white crystalline solid.

-

Analysis: The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Expected Performance Data

The (S,S)-Et-BPE-rhodium catalytic system is known for its high efficiency and enantioselectivity across a range of substrates. The following table summarizes typical results for the asymmetric hydrogenation of various dehydroamino acid derivatives.

| Substrate | Product | S/C Ratio | H₂ Pressure (atm) | Time (h) | Conversion (%) | ee (%) |

| Methyl (Z)-α-acetamidocinnamate | N-Acetyl-L-phenylalanine methyl ester | 1000:1 | 4 | 1 | >99 | >99 (S) |

| Methyl (Z)-α-acetamidoacrylate | N-Acetyl-L-alanine methyl ester | 1000:1 | 4 | 1 | >99 | >99 (S) |

| (Z)-N-Acetamido-3-(2-naphthyl)acrylic acid | N-Acetyl-L-2-naphthylalanine | 500:1 | 5 | 2 | >99 | 98 (S) |

| (Z)-Methyl 2-acetamido-3-(3-pyridyl)acrylate | N-Acetyl-L-3-pyridylalanine methyl ester | 500:1 | 5 | 3 | >99 | 97 (S) |

Data compiled from representative literature values.

Mechanistic Insights: The Path to Enantioselectivity

The mechanism of rhodium-catalyzed asymmetric hydrogenation with chiral bisphosphine ligands has been extensively studied, with two primary pathways proposed: the "unsaturated" mechanism and the "dihydride" mechanism. For electron-rich ligands like (S,S)-Et-BPE and enamide substrates, the reaction is generally believed to proceed through the unsaturated pathway.

Caption: The unsaturated mechanism of enantioselection.

In this mechanism, the prochiral enamide substrate coordinates to the cationic rhodium-ligand complex, forming two rapidly equilibrating diastereomeric intermediates. Although one diastereomer may be more stable and thus more abundant (the major diastereomer), the enantioselectivity of the reaction is determined by the relative rates of the subsequent, irreversible oxidative addition of hydrogen. The less stable (minor) diastereomer often reacts much faster with hydrogen, leading to the observed major enantiomer of the product. This is known as the "anti-lock-and-key" model. The chiral pocket created by the (S,S)-Et-BPE ligand dictates the facial selectivity of the substrate coordination and influences the energetics of the subsequent hydrogen activation step, ultimately leading to high enantiomeric excess.

Conclusion: A Versatile and Powerful Tool for Pharmaceutical Synthesis

The (S,S)-Et-BPE ligand, in conjunction with rhodium, provides a robust and highly efficient catalytic system for the asymmetric synthesis of chiral pharmaceutical intermediates. Its ability to deliver high enantioselectivities and turnover numbers in the hydrogenation of dehydroamino acids and enamides makes it an invaluable tool for researchers and professionals in drug development. The detailed protocols and mechanistic understanding presented in this guide are intended to facilitate the successful application of this powerful technology, ultimately contributing to the more efficient and sustainable production of life-saving medicines.

References

- Patel, R. N. (2008).

- Ötvös, S. B., & Fülöp, F. (2021).

- BOC Sciences. (n.d.).

- Patel, R. N. (2006). Biocatalysis: Synthesis of Chiral Intermediates for Pharmaceuticals. Current Organic Chemistry, 10(11), 1289-1321.

- Patel, R. N. (2006).

- Imamoto, T. (2012). Synthesis and applications of high-performance P-chiral phosphine ligands. Journal of Synthetic Organic Chemistry, Japan, 70(2), 145-155.

- Chi, Y., Tang, W., & Zhang, X. (2005). Rhodium-Catalyzed Asymmetric Hydrogenation. In Modern Rhodium-Catalyzed Organic Reactions (pp. 1-36). Wiley-VCH.

- Burk, M. J., et al. (2011). Rigid P-Chiral Phosphine Ligands with tert-Butylmethylphosphino Groups for Rhodium-Catalyzed Asymmetric Hydrogenation of Functionalized Alkenes. Journal of the American Chemical Society, 133(50), 20444–20459.

- Blaser, H. U., & Pugin, B. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 41(24), 8065-8077.

- TCI Chemicals. (n.d.). Development of P-Chirogenic Phosphine Ligands Based on Chemistry of Phosphine–Boranes: Searching for Novelty and Utility in Synthesis. TCI Mail, 149.

- MilliporeSigma. (n.d.). DuPhos and BPE Ligands. Sigma-Aldrich.

- MilliporeSigma. (n.d.). 1,2-Bis (2S,5S)-2,5-diethylphospholano benzene(1,5-cyclooctadiene)rhodium(I)

- MedChemExpress. (n.d.). (+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane. MedChemExpress.

- Fox, M. E., et al. (2005). Identifying stereoisomers of the asymmetric hydrogenation catalyst [Me-BPE-Rh(COD)]+BF4-. Chirality, 17(5), S101-S106.

- KANTO CHEMICAL CO.,INC. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. ethz.ch [ethz.ch]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. shop.lehrmittelverlag.lu.ch [shop.lehrmittelverlag.lu.ch]

- 6. iris.unisa.it [iris.unisa.it]

- 7. scispace.com [scispace.com]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: Large-Scale Asymmetric Synthesis Using (S,S)-Et-BPE Rhodium Catalysts

Executive Summary

This guide details the industrial-scale application of (S,S)-Et-BPE [(+)-1,2-Bis((2S,5S)-2,5-diethylphospholano)ethane], a privileged bis-phospholane ligand. When complexed with Rhodium(I), this ligand facilitates the asymmetric hydrogenation of enamides, enol esters, and N-acylhydrazones with enantiomeric excesses (ee) typically exceeding 99%.

This document moves beyond bench-scale synthesis, addressing the critical process parameters (CPPs) required for multi-kilogram production: oxygen exclusion, substrate-to-catalyst (S/C) optimization, and compliant Rhodium scavenging.

Mechanistic Grounding & Ligand Design

The Quadrant Concept

The exceptional selectivity of (S,S)-Et-BPE stems from its rigid

-

Steric Blocking: The ethyl groups project into two diagonal quadrants of the coordination sphere, leaving the other two open.

-

Substrate Orientation: This forces the prochiral alkene substrate to bind in a single, energetically favorable orientation, determining the stereochemistry of the product.

The Catalytic Cycle

Understanding the Rh(I)/Rh(III) cycle is vital for troubleshooting. The rate-determining step is often the oxidative addition of dihydrogen.

Figure 1: The Rhodium(I)-(S,S)-Et-BPE catalytic cycle. Note that the active species is generated in situ or pre-formed by hydrogenating off the cyclooctadiene (COD) ligand.

Critical Process Parameters (CPPs)

| Parameter | Recommendation | Scientific Rationale |

| Oxygen Level | < 10 ppm | Phospholane ligands are electron-rich and prone to rapid oxidation to phosphine oxides, which kills catalytic activity. |

| Solvent | Methanol (degassed) | High polarity stabilizes the cationic Rh intermediate. MeOH often provides faster rates than EtOH or IPA. |

| S/C Ratio | 1,000 - 50,000 | Et-BPE is highly robust. Start at 1,000:1 for screening; scale up to 20,000:1 for production to minimize Rh cost. |

| Pressure | 2 - 6 bar (30-90 psi) | Moderate pressure is sufficient. Higher pressure increases rate but rarely affects enantioselectivity. |

| Precursor | [Rh(COD)2]BF4 or OTf | Cationic precursors are required. Neutral Rh complexes (e.g., Rh(COD)Cl) are ineffective due to chloride inhibition. |

Detailed Protocols

Protocol A: Preparation of the Active Catalyst Solution

Context: For large-scale batches, generating the catalyst in situ inside the main reactor is risky due to potential oxygen entrainment. The "Pre-formed Concentrate" method is preferred.

Materials:

-

Ligand: (S,S)-Et-BPE (Strem/Sigma or bulk supplier).

-

Metal Precursor: [Rh(COD)2]BF4 (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate).

-

Solvent: Anhydrous Methanol (Degassed via sparging with Ar/N2 for >1 hour).

Steps:

-

Glovebox/Schlenk: In a Nitrogen-filled glovebox or under strict Schlenk conditions, weigh [Rh(COD)2]BF4 (1.0 equiv) into a Schlenk flask.

-

Ligand Addition: Add (S,S)-Et-BPE (1.05 equiv). A slight excess ensures all Rh is ligated.

-

Solvation: Add degassed Methanol to achieve a concentration of ~0.01 M to 0.05 M.

-

Complexation: Stir for 15 minutes. The solution should turn a characteristic deep orange-red.

-

QC Check: Take a ³¹P NMR aliquot. Free ligand appears at ~15-20 ppm; Complexed ligand shifts significantly (often a doublet due to Rh coupling). Ensure no free phosphine oxide signal is present.

-

-

Transfer: Transfer this solution to a stainless steel transfer vessel (sample cylinder) under inert pressure.

Protocol B: Large-Scale Hydrogenation (Example: Enamide Reduction)

Target: Synthesis of a chiral amino acid precursor (e.g., N-acetyl-phenylalanine derivative).

Workflow Diagram:

Figure 2: Industrial workflow for asymmetric hydrogenation. Note the critical "Degassing" and "IPC" (In-Process Control) nodes.

Step-by-Step Procedure:

-

Reactor Preparation:

-

Ensure the autoclave (Hastelloy or Stainless Steel) is clean and dry.

-

Perform a pressure test with N2 to 10 bar to ensure no leaks.

-

Purge the vessel 3 times (pressurize to 5 bar N2, vent to 0.5 bar).

-

-

Substrate Charging:

-

Charge the solid enamide substrate into the reactor (under N2 flow if possible, though many enamides are air-stable).

-

Add degassed Methanol. Target concentration: 0.5 M to 1.0 M.

-

Agitation: Start stirring (gas-entrainment impeller preferred) to dissolve the substrate.

-

-

Final Degassing (Crucial):

-

Apply vacuum to the reactor (down to 100 mbar) and break with Nitrogen. Repeat 3 times.

-

Why? Removing dissolved oxygen from the large solvent volume is the most common failure point.

-

-

Catalyst Injection:

-

Connect the catalyst transfer vessel (from Protocol A) to the reactor injection port.

-

Use Argon or Nitrogen over-pressure to shoot the catalyst solution into the reactor.

-

Rinse: Flush the injection line with a small amount of degassed MeOH.

-

-

Reaction:

-

Purge the N2 with Hydrogen (pressurize H2 to 3 bar, vent, repeat x3).

-

Set final pressure to 5 bar (75 psi) .

-

Set temperature to 25°C . (Et-BPE is fast; heating is rarely needed and can lower ee).

-

Monitor H2 uptake via mass flow controller or pressure drop.

-

-

Completion:

-

Once H2 uptake ceases, stir for an additional hour.

-

Vent H2 and purge with N2.

-

IPC (In-Process Control): Sample for HPLC. Criteria: Conversion >99.5%, ee >99%.

-

Post-Process: Rhodium Removal

Pharmaceutical regulations (ICH Q3D) strictly limit residual Rhodium (often <10 ppm).

Scavenging Protocol:

-

Adsorbent Addition: To the crude reaction mixture (still in MeOH), add a thiol-functionalized silica scavenger (e.g., QuadraPure™ TU or SiliaMetS® Thiol) at a ratio of 50:1 (w/w relative to Rh metal mass).

-

Digestion: Stir at 40°C for 4-12 hours.

-

Filtration: Filter through a Celite pad or a sparkler filter to remove the scavenger.

-